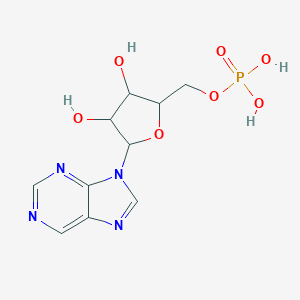
(3,4-Dihydroxy-5-purin-9-yloxolan-2-yl)methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine Riboside-5’-Monophosphate is a nucleotide consisting of a purine base linked to a ribose to which one monophosphate group is attached . . It plays a crucial role in various biological processes, including the synthesis of nucleic acids and energy metabolism.
Preparation Methods
Purine Riboside-5’-Monophosphate can be synthesized through the de novo biosynthesis pathway of purines . This pathway involves a sequence of ten reactions catalyzed by six enzymes, with three of these enzymes being multifunctional . The preparation of this compound can also involve the use of stable isotope incorporation to confirm fragmentation mechanisms and provide data for future fluxomic experiments . Industrial production methods may involve the crystallization or lyophilization of the sodium salt form of the compound .
Chemical Reactions Analysis
Purine Riboside-5’-Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include uridine diphosphate glycosyltransferases for conjugation with glucose . Major products formed from these reactions include different forms of purine ribonucleoside monophosphates and their derivatives .
Scientific Research Applications
Purine Riboside-5’-Monophosphate has numerous scientific research applications. It is used in the study of purine metabolism and the investigation of purinosome formation . This compound is also valuable in cancer research, enzyme inhibition studies, and the diagnosis of purine de novo synthesis disorders . Additionally, it plays a role in the formation of mixed-ligand complexes with metal ions, which can be studied using NMR spectroscopy .
Mechanism of Action
The mechanism of action of Purine Riboside-5’-Monophosphate involves its role as a nucleotide in various biochemical pathways . It acts as a substrate for enzymes involved in nucleic acid synthesis and energy metabolism . The compound’s molecular targets include ribonuclease pancreatic and other enzymes that interact with purine ribonucleoside monophosphates .
Comparison with Similar Compounds
Purine Riboside-5’-Monophosphate is similar to other purine ribonucleoside monophosphates, such as adenosine-5’-monophosphate and guanosine-5’-monophosphate . it is unique in its specific structure and the presence of a purine base linked to a ribose with one monophosphate group . Other similar compounds include cytokinin ribosides and their derivatives .
Méthodes De Préparation
Purine Riboside-5’-Monophosphate can be synthesized through the de novo biosynthesis pathway of purines . This pathway involves a sequence of ten reactions catalyzed by six enzymes, with three of these enzymes being multifunctional . The preparation of this compound can also involve the use of stable isotope incorporation to confirm fragmentation mechanisms and provide data for future fluxomic experiments . Industrial production methods may involve the crystallization or lyophilization of the sodium salt form of the compound .
Analyse Des Réactions Chimiques
Purine Riboside-5’-Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include uridine diphosphate glycosyltransferases for conjugation with glucose . Major products formed from these reactions include different forms of purine ribonucleoside monophosphates and their derivatives .
Applications De Recherche Scientifique
Purine Riboside-5’-Monophosphate has numerous scientific research applications. It is used in the study of purine metabolism and the investigation of purinosome formation . This compound is also valuable in cancer research, enzyme inhibition studies, and the diagnosis of purine de novo synthesis disorders . Additionally, it plays a role in the formation of mixed-ligand complexes with metal ions, which can be studied using NMR spectroscopy .
Mécanisme D'action
The mechanism of action of Purine Riboside-5’-Monophosphate involves its role as a nucleotide in various biochemical pathways . It acts as a substrate for enzymes involved in nucleic acid synthesis and energy metabolism . The compound’s molecular targets include ribonuclease pancreatic and other enzymes that interact with purine ribonucleoside monophosphates .
Comparaison Avec Des Composés Similaires
Purine Riboside-5’-Monophosphate is similar to other purine ribonucleoside monophosphates, such as adenosine-5’-monophosphate and guanosine-5’-monophosphate . it is unique in its specific structure and the presence of a purine base linked to a ribose with one monophosphate group . Other similar compounds include cytokinin ribosides and their derivatives .
Propriétés
Numéro CAS |
13484-60-1 |
|---|---|
Formule moléculaire |
C10H13N4O7P |
Poids moléculaire |
332.21 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O7P/c15-7-6(2-20-22(17,18)19)21-10(8(7)16)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-16H,2H2,(H2,17,18,19)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
MCWDCZIDTUQRHK-FDDDBJFASA-N |
SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES isomérique |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canonique |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |
Key on ui other cas no. |
13484-60-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















